molecular formula C14H27ClN2O2 B2776314 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride CAS No. 1396880-56-0

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

Cat. No.: B2776314
CAS No.: 1396880-56-0
M. Wt: 290.83
InChI Key: HLKJQKZEUPZNBN-UHFFFAOYSA-N
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Description

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride ( 1396880-56-0) is a specialized organic compound with a molecular formula of C14H27ClN2O2 and a molecular weight of 290.83 . This molecule features a piperazine core, a privileged scaffold in medicinal chemistry, which is substituted with a 2,2-dimethylpropanoyl group and a 2-cyclopropyl-2-hydroxyethyl side chain, the latter in the form of a hydrochloride salt . The structural motif of a N-acylpiperazine is a common feature in many biologically active molecules and pharmaceutical agents, making this compound a valuable building block for chemical synthesis and drug discovery efforts . The incorporation of the cyclopropyl group and the hydroxyethyl chain offers researchers opportunities to explore specific steric and electronic properties, as well as hydrogen bonding capacity, which can be critical for modulating a compound's interaction with biological targets . The hydrochloride salt form typically enhances the stability and solubility of the compound, facilitating its use in various experimental conditions. This chemical is provided as a high-purity solid intended for research and development applications exclusively. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)13(18)16-8-6-15(7-9-16)10-12(17)11-4-5-11;/h11-12,17H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKJQKZEUPZNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC(C2CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperazine ring, a cyclopropyl group, and a dimethylpropanone moiety, suggesting diverse pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It may modulate neurotransmitter receptors, influencing neurological pathways.
  • Enzymes : The compound has been shown to inhibit protein kinases, which are crucial for cell signaling and regulation.
  • Biological Pathways : The specific pathways affected depend on the cellular context and the presence of other interacting molecules.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Antidepressant Effects : Similar compounds have demonstrated antidepressant properties, suggesting potential efficacy in mood disorders.
  • Anxiolytic Activity : The piperazine structure is often associated with anxiolytic effects, which may extend to this compound as well.
  • Neuroprotective Properties : Compounds with similar structures have shown promise in protecting neuronal cells from damage.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in structural components can influence biological activity. Below is a summary table comparing this compound with related piperazine derivatives:

Compound NameStructural FeaturesBiological Activity
1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanonePiperidine ringAntidepressant
4-(Cyclopropylmethyl)piperazineLacks methoxy groupAnxiolytic
1-(4-Hydroxyethyl)piperazineSimilar piperazine structureNeuroprotective

This table illustrates how modifications in functional groups can lead to distinct pharmacological profiles, emphasizing the unique therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs. For instance:

  • Study on Antidepressant Activity :
    A recent study evaluated the effects of structurally similar compounds on depressive behavior in animal models. Results indicated that modifications in the piperazine structure significantly influenced efficacy, suggesting that the cyclopropyl-hydroxyethyl substitution may enhance antidepressant-like effects.
  • Neuroprotective Effects :
    In vitro studies demonstrated that compounds with similar piperazine moieties exhibited neuroprotective effects against oxidative stress. The presence of the cyclopropyl group was hypothesized to contribute positively to these effects by stabilizing the overall structure.
  • Kinase Inhibition Assays :
    Preliminary assays indicated that this compound could inhibit specific protein kinases involved in cancer cell proliferation. These findings warrant further investigation into its potential as an anticancer agent.

Scientific Research Applications

Central Nervous System Disorders

The piperazine moiety in this compound is known for its activity against various central nervous system disorders. Research indicates that compounds containing piperazine can exhibit antidepressant and anxiolytic effects due to their ability to modulate neurotransmitter systems such as serotonin and dopamine.

Antidepressant Activity

Preliminary studies have shown that derivatives of piperazine, similar to this compound, can have significant antidepressant properties. The structural elements may enhance binding affinity to serotonin receptors, making it a candidate for further development in treating depression.

Neuroprotective Properties

The unique structural features of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride suggest potential neuroprotective effects. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease where neuronal protection is crucial.

Case Study 1: Antidepressant Efficacy

In a study evaluating the antidepressant efficacy of piperazine derivatives, researchers found that compounds structurally similar to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic activity.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective capabilities of piperazine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that the hydroxyl group on the cyclopropyl side chain could facilitate hydrogen bonding interactions, enhancing the compound's protective effects against neurotoxicity.

Biochemical Pathways

The compound may participate in various biochemical pathways relevant to its pharmacological effects:

  • Nucleophilic Substitution Reactions : The nitrogen in the piperazine ring can act as a nucleophile, potentially leading to reactions that modify biological targets.
  • Oxidation-Reduction Reactions : These reactions are vital for metabolic pathways and could influence the compound's efficacy and safety profile within biological systems.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanonePiperidine ring instead of piperazineAntidepressant activity
4-(Cyclopropylmethyl)piperazineLacks methoxy groupAnxiolytic effects
1-(4-Hydroxyethyl)piperazineSimilar piperazine structureNeuroprotective properties

The table illustrates how variations in structural components can influence the pharmacological profiles of compounds related to this compound.

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The carbonyl group in the 2,2-dimethylpropan-1-one moiety undergoes nucleophilic addition reactions. Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides:

Reaction TypeReagents/ConditionsProductSupporting Source
Grignard AdditionRMgX (R = alkyl/aryl), dry etherTertiary alcohol (structural analogy)
ReductionNaBH<sub>4</sub>, LiAlH<sub>4</sub>Secondary alcohol (general ketone reactivity)

The steric hindrance from the 2,2-dimethyl group may slow reactivity compared to less hindered ketones.

Hydroxyl Group Transformations

The secondary hydroxyl group in the 2-cyclopropyl-2-hydroxyethyl substituent participates in esterification and etherification:

Reaction TypeReagents/ConditionsProductNotes
EsterificationAcetyl chloride, pyridineAcetylated derivativeEnhanced stability for pharmaceutical use
EtherificationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>Alkyl etherImproves lipophilicity
OxidationPCC, CrO<sub>3</sub>Ketone derivativeRequires controlled conditions to avoid cyclopropane ring opening

Piperazine Ring Reactivity

The piperazine ring undergoes alkylation, acylation, and protonation:

Reaction TypeReagents/ConditionsOutcomeApplication
AlkylationAlkyl halides, DIPEAQuaternary ammonium saltModifies receptor binding
AcylationAcetic anhydride, DMAPAcetylated piperazineAlters pharmacokinetics
ProtonationHCl (aq)Hydrochloride saltImproves solubility and crystallinity

Salt Formation

The tertiary amine in the piperazine ring reacts with hydrochloric acid to form the hydrochloride salt, a critical step for pharmaceutical formulation:
Compound+HClCompound\cdotpHCl\text{Compound} + \text{HCl} \rightarrow \text{Compound·HCl}

  • Conditions : Room temperature, ethanol solvent.

  • Impact : Enhances bioavailability and shelf-life.

Cyclopropane Ring Stability

The cyclopropane moiety is susceptible to ring-opening under strong acidic or oxidative conditions:

Reaction TypeConditionsProduct
Acid-Catalyzed OpeningH<sub>2</sub>SO<sub>4</sub>, heatLinear alkene
Oxidative CleavageO<sub>3</sub>, Zn/H<sub>2</sub>ODicarbonyl compound

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = highest)Key Reactions
Ketone2Nucleophilic addition, reduction
Hydroxyl3Esterification, oxidation
Piperazine N-H1Alkylation, salt formation
Cyclopropane4Ring-opening under harsh conditions

Mechanistic Insights

  • Piperazine Alkylation : The lone pair on the piperazine nitrogen attacks electrophiles (e.g., alkyl halides), forming quaternary salts.

  • Ketone Reduction : LiAlH<sub>4</sub> delivers hydride to the carbonyl carbon, producing a chiral alcohol .

Comparison with Similar Compounds

Structural Analogues with High Similarity Scores

lists compounds with computational similarity scores:

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one (Similarity: 0.97): Key Difference: Replaces the cyclopropyl-hydroxyethyl group with a 3-aminopropyl chain. The amino group may enhance solubility but introduce instability under acidic conditions .

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (Similarity: 0.94):

  • Key Difference : A methyl group replaces the hydroxyethyl-cyclopropyl substituent.
  • Impact : The smaller methyl group reduces steric bulk, possibly increasing binding affinity to targets requiring compact ligands. However, the lack of a hydroxyl group diminishes hydrogen-bonding capacity .

Piperazine-Based Impurities and Intermediates

highlights impurities in pharmaceutical pipelines, including:

Compound ID Substituents Key Features
MM0421.06 3-Chloropropyl, 3-chlorophenyl Dichlorinated structure increases lipophilicity (logP) but risks toxicity. The chloro groups may enhance reactivity in nucleophilic environments .
MM0421.09 3-Chlorophenyl Lacks the hydroxyethyl and pivaloyl groups, simplifying synthesis but reducing steric protection against enzymatic degradation .

Functional Group Variations

  • : 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Key Difference: Chloroacetyl and pyrimidinyl groups replace the cyclopropyl-hydroxyethyl and pivaloyl moieties. Impact: The chloroacetyl group increases electrophilicity, making it prone to nucleophilic substitution.
  • : 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride Key Difference: Methylpiperazine and chloroacetyl substituents. Impact: Methylation at the piperazine nitrogen may reduce basicity, altering solubility and pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility (HCl Salt)
Target Compound C₁₇H₂₉ClN₂O₂ 336.88 Cyclopropyl-hydroxyethyl, pivaloyl High (hydrochloride salt)
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one C₁₃H₂₅N₃O 263.36 Aminopropyl, pivaloyl Moderate (free base)
MM0421.06 (Impurity) C₁₃H₁₈Cl₂N₂·HCl 309.67 3-Chloropropyl, 3-chlorophenyl Low (high logP)

Research Findings and Implications

  • Metabolic Stability : The pivaloyl group in the target compound likely extends half-life compared to analogues with smaller acyl groups (e.g., chloroacetyl in ) .
  • Synthetic Challenges : Cyclopropane introduction requires specialized reagents (e.g., Simmons-Smith conditions), increasing complexity compared to straight-chain substituents .
  • Crystallography : SHELX software () is widely used for structural determination of such piperazine derivatives, aiding in impurity profiling and polymorph identification.

Q & A

Q. What are the recommended synthetic routes for preparing this compound with high purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperazine core. Key steps include:

  • Cyclopropane ring formation : Achieved via [2+1] cycloaddition or Simmons–Smith reactions under controlled temperature (-10°C to 25°C) to preserve stereochemistry .
  • Piperazine alkylation : Use of alkyl halides or epoxide intermediates in anhydrous solvents (e.g., THF or DCM) with catalytic bases like K₂CO₃ to minimize side reactions .
  • Hydrochloride salt formation : Precipitation using HCl gas in ethanol, followed by recrystallization from acetonitrile/water mixtures to ensure ≥98% purity .
    Characterization via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is critical for verifying purity .

Q. Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to resolve cyclopropyl protons (δ 0.5–1.2 ppm) and piperazine N-CH₂ groups (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, 113 K) to validate stereochemistry and hydrogen-bonding networks in the hydrochloride salt .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine hydrochloride particles .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact; lab coats resistant to organic solvents .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite; dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in biological activity data across receptor assays be resolved?

Methodological Answer:

  • Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects or receptor subtype selectivity .
  • Orthogonal assays : Compare results from radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., cAMP accumulation or calcium flux) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability; replicate experiments ≥3 times .

Q. What strategies optimize synthesis yield while minimizing impurities?

Methodological Answer:

  • Reaction monitoring : In-situ FTIR to track carbonyl intermediates (1700–1750 cm⁻¹) and optimize reaction quenching .
  • Column chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) to separate regioisomers from the cyclopropyl-piperazine core .
  • Impurity profiling : LC-MS/MS to identify byproducts (e.g., N-oxide derivatives) and adjust reductants (e.g., NaBH₄ vs. LiAlH₄) .

Q. How can computational modeling predict environmental persistence or toxicity?

Methodological Answer:

  • QSAR models : Use software like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (log Kow) based on substituent hydrophobicity .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways and persistent metabolites .
  • Ecotoxicity assays : Combine in silico predictions with Daphnia magna acute toxicity tests (48h LC₅₀) for validation .

Q. How can crystallographic data inform drug design for this compound?

Methodological Answer:

  • Hydrogen-bond networks : Analyze SHELX-refined structures to identify key interactions (e.g., N–H···Cl⁻) that stabilize the hydrochloride salt .
  • Conformational flexibility : Compare X-ray torsion angles with molecular dynamics simulations (AMBER force field) to assess bioactive conformers .
  • Co-crystallization trials : Soak crystals with target proteins (e.g., GPCRs) to resolve binding pockets and guide SAR studies .

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